

QCA570: A Technical Guide to a Potent BET Degrader

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For Researchers, Scientists, and Drug Development Professionals

Introduction

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] [2][3] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, such as c-Myc, making them attractive therapeutic targets in oncology.[1] QCA570 has demonstrated exceptional potency in preclinical studies, inducing degradation of BET proteins at picomolar concentrations and leading to complete and durable tumor regression in animal models.[1][2] This technical guide provides an in-depth overview of the core intellectual property, mechanism of action, experimental protocols, and key data related to QCA570.

Intellectual Property Landscape

The intellectual property surrounding **QCA570** originates from research conducted at the University of Michigan. The university has filed a number of patent applications covering the BET inhibitors and degraders, including **QCA570** and its analogues.[4] These patents have been licensed to Oncopia Therapeutics, LLC, which was later acquired by Roivant Sciences and integrated into Proteovant Therapeutics. The development of **QCA570** represents a significant advancement in the field of targeted protein degradation. While a single patent explicitly titled "**QCA570**" has not been identified, the compound is understood to be covered by a broader patent portfolio related to novel BET protein degraders.

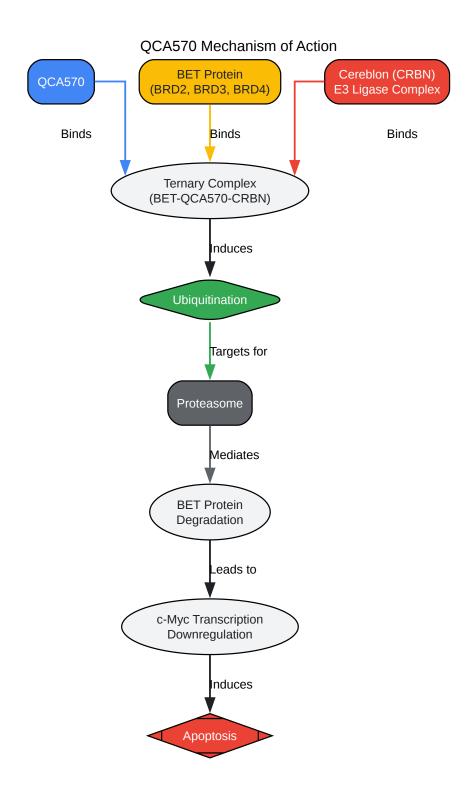


Mechanism of Action

QCA570 functions as a heterobifunctional molecule, simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome. The degradation of BET proteins disrupts their ability to act as transcriptional coactivators, ultimately leading to the downregulation of target genes like c-Myc, which in turn induces apoptosis in cancer cells.

Signaling Pathway Diagram





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Caption: QCA570-mediated degradation of BET proteins.



Quantitative Data

In Vitro Potency of OCA570

Cell Line	Cancer Type	IC50 (pM)
MV4;11	Acute Myeloid Leukemia	8.3[5]
MOLM-13	Acute Myeloid Leukemia 62[5]	
RS4;11	Acute Lymphoblastic Leukemia	32[5]

Cell Line	Cancer Type	IC50 (nM)
H1975	Non-Small Cell Lung Cancer	~1[4]
H157	Non-Small Cell Lung Cancer	~1[4]
Calu-1	Non-Small Cell Lung Cancer	~1[4]
5637	Bladder Cancer	2.6
J82	Bladder Cancer	10.8

In Vivo Efficacy of QCA570 in Xenograft Models

Xenograft Model	Cancer Type	Dosing Schedule	Outcome
RS4;11	Acute Lymphoblastic Leukemia	5 mg/kg, single intravenous dose	Tumor regression[5] [6]
MV4;11	Acute Myeloid Leukemia	Not specified	Complete and durable tumor regression[1][3]
HCC827/AR	Osimertinib-Resistant NSCLC	0.5 mg/kg, twice/week, intraperitoneal	Significant tumor growth inhibition in combination with osimertinib[4]

Experimental ProtocolsWestern Blotting for BET Protein Degradation



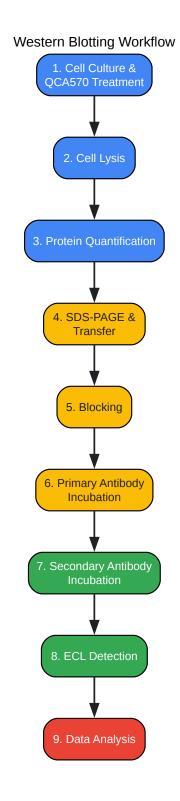
Objective: To determine the extent of BET protein degradation following treatment with **QCA570**.

Protocol:

- Cell Culture and Treatment: Plate cancer cell lines (e.g., RS4;11, MV4;11) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of QCA570 or DMSO (vehicle control) for the desired time points (e.g., 3, 6, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDSpolyacrylamide gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.
- Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram





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Caption: Workflow for assessing BET protein degradation.



In Vivo Xenograft Studies

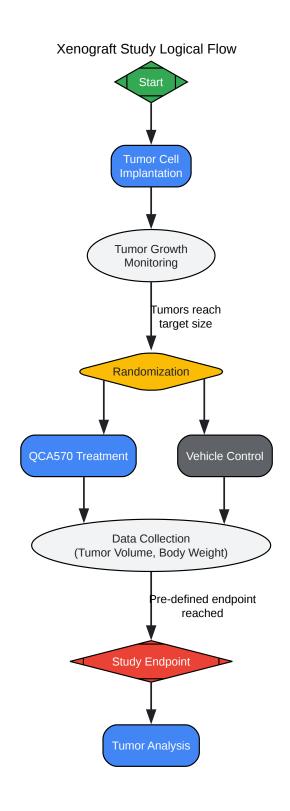
Objective: To evaluate the anti-tumor efficacy of **QCA570** in a mouse xenograft model.

Protocol:

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ RS4;11 cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
- Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer **QCA570** (e.g., 5 mg/kg) via the desired route (e.g., intravenous or intraperitoneal injection) according to the specified dosing schedule. The control group receives a vehicle solution.
- Data Collection: Measure tumor volumes and body weights regularly throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Logical Relationship Diagram





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References

- 1. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QCA570 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
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